molecular formula C10H8BrN3OS B5730110 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5730110
M. Wt: 298.16 g/mol
InChI Key: AQDPPTWSGQQVDX-UHFFFAOYSA-N
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Description

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 3-bromoaniline with thiosemicarbazide, followed by cyclization and acetylation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like bismuth trifluoromethanesulfonate. The reaction is usually carried out under reflux conditions at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, it can interfere with DNA replication in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the bromine atom in the phenyl ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3OS/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDPPTWSGQQVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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